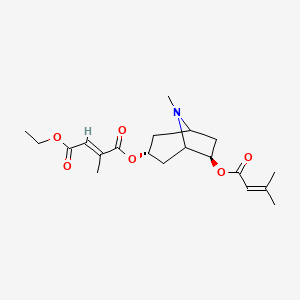

Schizanthine A

Description

Schizanthine A is a tropane alkaloid isolated from plants of the genus Schizanthus, a group known for producing structurally complex and biologically active secondary metabolites. Tropane alkaloids, such as those in the Schizanthine family, typically feature bicyclic frameworks derived from ornithine and are esterified with organic acids. These compounds are of significant pharmacological interest due to their diverse bioactivities, including antiviral and protease inhibitory effects .

Properties

Molecular Formula |

C20H29NO6 |

|---|---|

Molecular Weight |

379.4 g/mol |

IUPAC Name |

4-O-ethyl 1-O-[(3R,6R)-8-methyl-6-(3-methylbut-2-enoyloxy)-8-azabicyclo[3.2.1]octan-3-yl] (E)-2-methylbut-2-enedioate |

InChI |

InChI=1S/C20H29NO6/c1-6-25-18(22)8-13(4)20(24)26-15-9-14-10-17(16(11-15)21(14)5)27-19(23)7-12(2)3/h7-8,14-17H,6,9-11H2,1-5H3/b13-8+/t14?,15-,16?,17-/m1/s1 |

InChI Key |

LTHNNGQCWYQQLA-HFBJAWJPSA-N |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/C(=O)O[C@@H]1CC2C[C@H](C(C1)N2C)OC(=O)C=C(C)C |

Canonical SMILES |

CCOC(=O)C=C(C)C(=O)OC1CC2CC(C(C1)N2C)OC(=O)C=C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Schizanthine A involves the extraction of alkaloids from the plant Schizanthus pinnatus. The extraction process typically uses solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The crude alkaloid extract is then subjected to extensive nuclear magnetic resonance (NMR) studies and mass spectrometry (MS) fragmentation analysis to determine the structure of Schizanthine A .

Industrial Production Methods

Industrial production of Schizanthine A is not well-documented, but it generally follows the principles of large-scale extraction and purification of natural products. The process involves cultivating Schizanthus plants, harvesting the aerial parts, and extracting the alkaloids using organic solvents. The extract is then purified using chromatographic techniques to isolate Schizanthine A.

Chemical Reactions Analysis

Types of Reactions

Schizanthine A undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Schizanthine A can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.

Scientific Research Applications

Schizanthine A has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Chemistry: Used as a model compound for studying the reactivity and properties of tropane alkaloids.

Industry: Utilized in the development of natural product-based pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Schizanthine A involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potential inhibitor of the SARS-CoV-2 papain-like protease, which is crucial for viral replication . The compound binds to the active site of the protease, preventing the processing of viral polyproteins and thereby inhibiting viral replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

The Schizanthine family includes structurally related analogs such as Schizanthine X, Y, Z, and N, which share core tropane motifs but differ in esterification patterns and biological profiles. Below is a systematic comparison based on structural features, sources, and bioactivities:

Table 1: Comparative Analysis of Schizanthine Alkaloids

Key Structural and Functional Differences

Dimerization vs. Monomeric Forms: Schizanthine X is a dimeric alkaloid with a unique cyclobutane tricarboxylic acid core, distinguishing it from monomeric analogs like Schizanthine Z and Y . This dimerization may influence solubility and target binding compared to smaller monomers. Schizanthine Z and Y are hypothesized to adopt monomeric tropane frameworks esterified with carboxyl-containing acids, as inferred from their 2D structural diagrams .

Bioactivity Against SARS-CoV-2 :

- Schizanthine Z exhibits stronger binding to SARS-CoV-2 PLpro (-7.5 kcal/mol) than Desacetylgedunin (-7.3 kcal/mol) but weaker than Deoxycylindrospermopsin (-7.9 kcal/mol) . Its activity surpasses synthetic drugs like Hydroxychloroquine in computational models .

- In contrast, Schizanthine X’s bioactivity remains uncharacterized, highlighting variability within the family .

Pharmacokinetic Properties: Schizanthine Z and Y demonstrate favorable absorption and blood-brain barrier penetration in silico studies, whereas Cepharanthine (a non-Schizanthine comparator) shows higher cytotoxicity risks .

Research Implications and Gaps

Structural Elucidation :

- Schizanthine A’s exact structure and bioactivity are undocumented in the provided evidence, underscoring the need for isolation and NMR/MS characterization akin to Schizanthine X .

Mechanistic Studies :

- While Schizanthine Z’s antiviral activity is well-documented in docking studies, in vitro validation against SARS-CoV-2 variants is lacking .

Synthetic Derivatives :

- Modifying ester groups in Schizanthines (e.g., replacing angelic acid with bulkier moieties) could enhance protease inhibition and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.